1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate
Description
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylhydrazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.C2H2O4/c9-10-7-1-3-8(4-2-7)11-5-6-12-8;3-1(4)2(5)6/h7,10H,1-6,9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHMJIFKFQJRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NN)OCCO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044871-41-0 | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ylhydrazine oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The oxalate salt is then formed by reacting the hydrazine derivative with oxalic acid.
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic 1,4-dioxaspiro[4.5]decane scaffold is versatile, with modifications at the 8-position yielding derivatives with distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of 1,4-Dioxaspiro[4.5]decane Derivatives
Key Findings from Comparative Studies
Reactivity :
- The hydrazine oxalate derivative exhibits superior nucleophilicity compared to hydroxyl or methoxy analogs, enabling selective reactions with ketones and aldehydes to form hydrazones .
- 8-Methoxy and 8-hydroxy derivatives are less reactive but serve as stable intermediates for further alkylation or oxidation .
Synthetic Efficiency :
- The ketone derivative (1,4-dioxaspiro[4.5]decan-8-one) is synthesized with high efficiency (80% yield) using acetic acid-catalyzed deketalization, outperforming earlier methods (65% yield) .
- 8-Chloro derivatives require multi-step synthesis involving titanium tetrakisamine complexes, yielding intermediates for antipsychotic drugs .
Applications :
- Hydrazine oxalate and methyl carboxylate derivatives are pivotal in medicinal chemistry for constructing spirocyclic pharmacophores .
- Thia-4,8-diazaspiro[4.5]decan-3-ones (e.g., compound 4a in ) demonstrate biological activity, with nitro and chloro substituents enhancing stability and selectivity .
Stability and Solubility :
Biological Activity
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate (CAS No. 2044871-41-0) is a chemical compound that has garnered interest in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the molecular formula and a molecular weight of 262.26 g/mol. Its structure features a spirocyclic framework that contributes to its unique biological properties.
Research into the mechanisms of action for 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate suggests several pathways through which it may exert its effects:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cell Signaling Modulation : There is evidence suggesting that this compound may influence cell signaling pathways, which can affect cell proliferation and apoptosis.
Biological Activity Overview
The biological activities reported for 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate include:
| Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Antimicrobial | Exhibits activity against various bacterial strains in vitro. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines while sparing normal cells. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxic Effects : In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating promising anticancer properties.
- Anti-inflammatory Potential : A recent study investigated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that pre-treatment with 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate significantly reduced the levels of TNF-alpha and IL-6, highlighting its potential role in managing inflammatory responses.
Q & A
Q. What are the standard synthetic routes for preparing 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate?
The synthesis typically begins with the reduction of 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) using NaBH₄ in methanol at 0°C to yield 1,4-dioxaspiro[4.5]decan-8-ol (95% yield). Subsequent functionalization involves hydrazine introduction via nucleophilic substitution or condensation reactions. For oxalate salt formation, the hydrazine derivative is treated with oxalic acid in a polar solvent (e.g., ethanol) under reflux. Critical steps include intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and final product recrystallization .
Q. How is the purity of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate assessed experimentally?
Purity is verified using a combination of:
- NMR spectroscopy : and NMR to confirm structural integrity (e.g., spirocyclic proton signals at δ 1.5–2.5 ppm and carbonyl resonances for oxalate).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₅N₂O₆: 259.0932).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to quantify impurities (<1%) .
Q. What are the recommended storage conditions for this compound?
Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. The oxalate salt is hygroscopic; desiccants like silica gel are essential for long-term stability .
Advanced Research Questions
Q. How can regioselectivity challenges during spirocyclic core functionalization be addressed?
Regioselectivity in hydrazine introduction is influenced by steric and electronic factors. Strategies include:
- Protecting group strategies : Temporary protection of reactive hydroxyl groups (e.g., silylation with TBDMSCl) to direct hydrazine to the 8-position.
- Catalytic control : Use of Lewis acids (e.g., ZnCl₂) to activate specific carbonyl sites.
- Temperature modulation : Low-temperature reactions (–10°C to 0°C) to kinetically favor desired adducts .
Q. What methods resolve conflicting spectroscopic data for novel derivatives?
Contradictions in NMR or MS data may arise from tautomerism or polymorphism. Mitigation approaches:
Q. How are reaction yields optimized in large-scale syntheses?
Key optimizations include:
- Solvent selection : Replacing methanol with THF/water mixtures to improve NaBH₄ solubility and reduce side reactions.
- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C for hydrogenation steps) enable reuse over multiple cycles.
- Flow chemistry : Continuous-flow reactors enhance reproducibility for high-throughput synthesis (reported yield increases from 85% to 92%) .
Q. What pharmacological screening methods evaluate derivatives of this compound?
Derivatives are tested for bioactivity via:
- Enzyme inhibition assays : Fluorescence-based screening against target enzymes (e.g., kinases, proteases).
- Cellular uptake studies : Radiolabeled analogs (e.g., -tagged) to assess permeability.
- In vivo pharmacokinetics : Rodent models to measure bioavailability and metabolic stability (e.g., LC-MS/MS plasma analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
